molecular formula C19H18BrN3O2S B4777200 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-2,6-dimethylphenyl)acetamide

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-2,6-dimethylphenyl)acetamide

Cat. No. B4777200
M. Wt: 432.3 g/mol
InChI Key: VXSDCEZPKLTKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-2,6-dimethylphenyl)acetamide, also known as BODIPY-Br, is a fluorescent probe that has been widely used in scientific research. It is a molecule with a unique structure that allows it to be used in various applications, including bioimaging, cell tracking, and drug discovery.

Mechanism of Action

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-2,6-dimethylphenyl)acetamide works by binding to specific molecules or structures in cells, which causes it to emit a fluorescent signal. The fluorescent signal can be detected using various imaging techniques, including confocal microscopy and flow cytometry. The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-2,6-dimethylphenyl)acetamide is based on its unique structure, which allows it to interact with various cellular components.
Biochemical and Physiological Effects:
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-2,6-dimethylphenyl)acetamide has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. This makes it an ideal tool for studying cellular processes without affecting their normal function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-2,6-dimethylphenyl)acetamide in lab experiments include its high sensitivity, specificity, and versatility. It can be used in various applications, including bioimaging, cell tracking, and drug discovery. However, 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-2,6-dimethylphenyl)acetamide has some limitations, including its cost, stability, and photobleaching properties. These limitations need to be considered when designing experiments using 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-2,6-dimethylphenyl)acetamide.

Future Directions

There are several future directions for the use of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-2,6-dimethylphenyl)acetamide in scientific research. These include the development of new synthetic methods to improve its stability and photostability, the design of new probes that can target specific cellular processes, and the use of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-2,6-dimethylphenyl)acetamide in clinical applications, such as cancer diagnosis and treatment.
Conclusion:
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-2,6-dimethylphenyl)acetamide is a unique fluorescent probe that has been widely used in scientific research. It has several advantages, including its high sensitivity, specificity, and versatility. However, it also has some limitations that need to be considered when designing experiments. Overall, 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-2,6-dimethylphenyl)acetamide is a valuable tool for studying cellular processes and has several future directions for its use in scientific research.

Scientific Research Applications

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-2,6-dimethylphenyl)acetamide has been extensively used in scientific research due to its unique fluorescent properties. It has been used in bioimaging to detect and track various cellular processes, including protein-protein interactions, enzyme activity, and intracellular pH changes. 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-2,6-dimethylphenyl)acetamide has also been used in drug discovery as a tool to screen potential drugs and to study drug-target interactions.

properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-bromo-2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c1-12-8-15(20)9-13(2)18(12)21-16(24)11-26-19-23-22-17(25-19)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSDCEZPKLTKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-bromo-2,6-dimethylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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